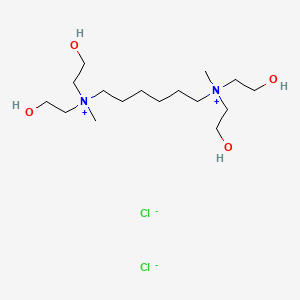
N,N'-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride is a chemical compound with the molecular formula C16H38Cl2N2O4. It is known for its unique structure, which includes two quaternary ammonium groups connected by a hexane chain. This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride typically involves the reaction of hexane-1,6-diamine with bis(2-chloroethyl)methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The quaternary ammonium groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenated compounds and nucleophiles are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in studies involving cell membrane interactions and transport mechanisms.
Medicine: Research into its potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.
Industry: It finds use in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride involves its interaction with cellular membranes. The quaternary ammonium groups facilitate binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride: Similar structure but with hydroxypropyl groups instead of hydroxyethyl groups.
N,N’-(Hexane-1,6-diyl)bis(2-hydroxybenzamide): Contains benzamide groups instead of quaternary ammonium groups
Uniqueness
N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride is unique due to its specific combination of quaternary ammonium groups and hydroxyethyl substituents. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
85117-93-7 |
|---|---|
Molecular Formula |
C16H38Cl2N2O4 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-[bis(2-hydroxyethyl)-methylazaniumyl]hexyl-bis(2-hydroxyethyl)-methylazanium;dichloride |
InChI |
InChI=1S/C16H38N2O4.2ClH/c1-17(9-13-19,10-14-20)7-5-3-4-6-8-18(2,11-15-21)12-16-22;;/h19-22H,3-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
IHVSQBNDJWNQNE-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](CCCCCC[N+](C)(CCO)CCO)(CCO)CCO.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


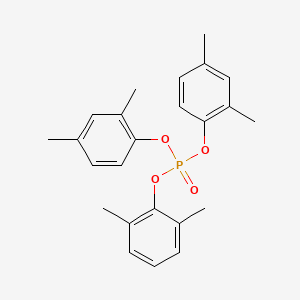
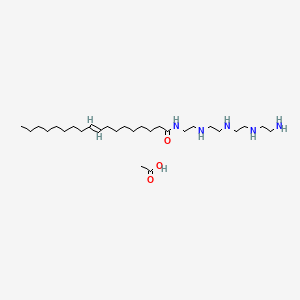
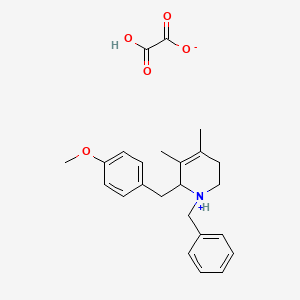
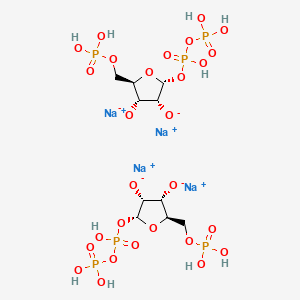
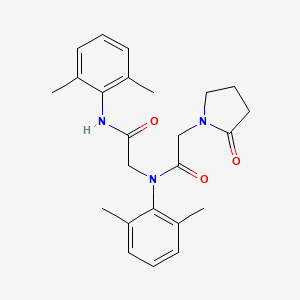

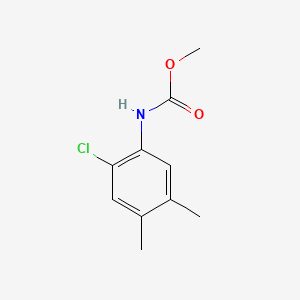
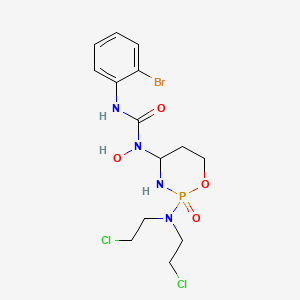
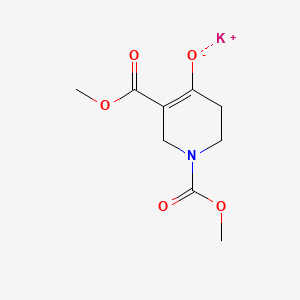
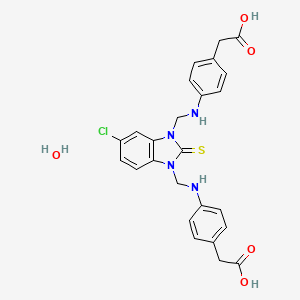
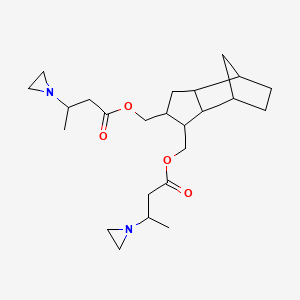

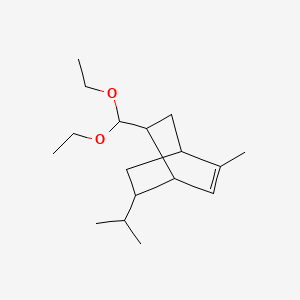
![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)
